4-Chloro-8-methoxy-5-methylquinoline-3-carbonitrile
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Overview
Description
4-Chloro-8-methoxy-5-methylquinoline-3-carbonitrile is a chemical compound with the molecular formula C12H9ClN2O It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
The synthesis of 4-chloro-8-methoxy-5-methylquinoline-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable quinoline derivative.
Chlorination: Introduction of a chlorine atom at the 4-position of the quinoline ring.
Methoxylation: Introduction of a methoxy group at the 8-position.
Methylation: Introduction of a methyl group at the 5-position.
Cyanation: Introduction of a cyano group at the 3-position.
The reaction conditions for each step may vary, but they generally involve the use of specific reagents and catalysts to achieve the desired transformations. Industrial production methods may employ similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and safety.
Chemical Reactions Analysis
4-Chloro-8-methoxy-5-methylquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the cyano group to other functional groups such as amines.
Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles, leading to a variety of derivatives.
Hydrolysis: The cyano group can be hydrolyzed to form carboxylic acids or amides.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), nucleophiles (e.g., amines, thiols), and acidic or basic hydrolysis conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Chloro-8-methoxy-5-methylquinoline-3-carbonitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds and as a building block for the development of new materials.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-8-methoxy-5-methylquinoline-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biochemical effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.
Comparison with Similar Compounds
4-Chloro-8-methoxy-5-methylquinoline-3-carbonitrile can be compared with other quinoline derivatives, such as:
4-Chloroquinoline: Lacks the methoxy and cyano groups, resulting in different chemical and biological properties.
8-Methoxyquinoline: Lacks the chloro and cyano groups, leading to different reactivity and applications.
5-Methylquinoline:
Properties
IUPAC Name |
4-chloro-8-methoxy-5-methylquinoline-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O/c1-7-3-4-9(16-2)12-10(7)11(13)8(5-14)6-15-12/h3-4,6H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHUQELKCACNRG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=CC(=C2Cl)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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